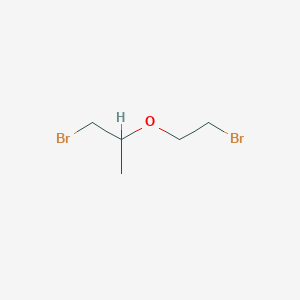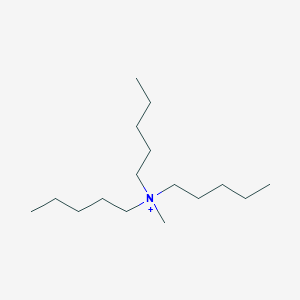
Tributylphosphane--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributylphosphane–hydrogen chloride (1/1) is an organophosphorus compound with the chemical formula P(CH2CH2CH2CH3)3·HCl. It is a tertiary phosphine, which means it contains a phosphorus atom bonded to three alkyl groups. This compound is typically a colorless oily liquid at room temperature and has a strong, unpleasant odor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributylphosphane–hydrogen chloride can be synthesized through the hydrophosphination of phosphine with 1-butene. This reaction proceeds via a free radical mechanism, which does not follow the Markovnikov rule : [ \text{PH}_3 + 3 \text{CH}_2=\text{CHCH}_2\text{CH}_3 \rightarrow \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 ]
In the laboratory, tributylphosphane can also be prepared by reacting the appropriate Grignard reagent with phosphorus trichloride : [ 3 \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{MgCl} + \text{PCl}_3 \rightarrow \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 + 3 \text{MgCl}_2 ]
Industrial Production Methods
Industrial production of tributylphosphane typically involves the hydrophosphination method due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Tributylphosphane–hydrogen chloride undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form tributylphosphane oxide: [ 2 \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 + \text{O}_2 \rightarrow 2 \text{O=P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 ]
Alkylation: Reacts with alkyl halides to form phosphonium salts: [ \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 + \text{PhCH}_2\text{Cl} \rightarrow [\text{PhCH}_2\text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3]- ]
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation and alkyl halides for alkylation. These reactions typically occur under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are tributylphosphane oxide and various phosphonium salts .
Applications De Recherche Scientifique
Tributylphosphane–hydrogen chloride has several applications in scientific research:
Chemistry: Used as a ligand in the preparation of transition metal complexes, which are important in catalysis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Applied in the production of polymers and other materials.
Mécanisme D'action
The mechanism by which tributylphosphane–hydrogen chloride exerts its effects involves its ability to act as a nucleophile, donating electron pairs to electrophilic centers. This property makes it useful in various catalytic processes and organic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylphosphine: Another tertiary phosphine with three methyl groups instead of butyl groups.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Tributylamine: Similar structure but with nitrogen instead of phosphorus.
Uniqueness
Tributylphosphane–hydrogen chloride is unique due to its specific reactivity and applications in catalysis and organic synthesis. Its ability to form stable complexes with transition metals makes it particularly valuable in industrial and research settings .
Propriétés
Numéro CAS |
43131-33-5 |
|---|---|
Formule moléculaire |
C12H28ClP |
Poids moléculaire |
238.78 g/mol |
Nom IUPAC |
tributylphosphane;hydrochloride |
InChI |
InChI=1S/C12H27P.ClH/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H |
Clé InChI |
MJRPMUINYAOXRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(CCCC)CCCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14652135.png)
![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)



